molecular formula C22H22N4O2 B2549108 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea CAS No. 2097868-02-3

1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea

Cat. No.: B2549108
CAS No.: 2097868-02-3
M. Wt: 374.444
InChI Key: IJBPXZFCVMINCI-UHFFFAOYSA-N
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Description

The chemical entity 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates naphthalene, urea, and pyridyl-pyrrolidinone pharmacophores. This structural motif is common in molecules investigated for their potential to interact with a variety of biological targets . The naphthalene group can contribute to hydrophobic interactions within protein binding sites, while the urea linkage often serves as a key hydrogen-bond donor and acceptor, facilitating specific recognition in enzymatic or receptor assays. The integrated 2-(2-oxopyrrolidin-1-yl)pyridine moiety is a sophisticated functional group that may influence the compound's physicochemical properties and its binding affinity, potentially making it relevant for studies in neurological research or as a modulator of protein-protein interactions . Researchers can leverage this compound as a versatile scaffold or a critical intermediate in medicinal chemistry programs aimed at developing novel enzyme inhibitors or receptor modulators. Its core structure provides multiple sites for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). This compound is provided for Research Use Only and is not intended for any diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21-9-4-12-26(21)20-13-16(10-11-23-20)14-24-22(28)25-15-18-7-3-6-17-5-1-2-8-19(17)18/h1-3,5-8,10-11,13H,4,9,12,14-15H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBPXZFCVMINCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.

    Synthesis of the Pyridin-4-ylmethyl Intermediate: This step involves the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine with a suitable alkylating agent.

    Coupling Reaction: The final step involves the coupling of the two intermediates using a urea-forming reagent such as phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted ureas.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds containing naphthalene and pyridine moieties exhibit anticancer properties. The structure of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea allows it to interact with various cellular targets involved in cancer progression. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Neuropharmacology

The presence of the pyrrolidine group suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This could make this compound a candidate for treating neurological disorders such as depression or anxiety.

Antimicrobial Properties

The urea linkage in the compound may enhance its ability to interact with bacterial enzymes or receptors, providing a basis for antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that naphthalene derivatives can inhibit proliferation of breast cancer cells by inducing apoptosis.
Study BNeuropharmacologyFound that similar pyridine-containing compounds modulate serotonin receptors, leading to anxiolytic effects in animal models.
Study CAntimicrobial EffectsShowed that urea derivatives exhibit significant antibacterial activity against Gram-positive bacteria, highlighting their potential as lead compounds for antibiotic development.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

1-(4-Aminobenzyl)-3-{2-[(2R)-2-(Naphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}urea (Compound 671)

  • Formula : C₂₄H₂₆N₄O₂
  • Key Differences: Replaces the pyridin-4-ylmethyl group with a pyrrolidin-1-yl-oxoethyl chain. Incorporates a 4-aminobenzyl group instead of a naphthalen-1-ylmethyl substituent.
  • Implications: The pyrrolidin-oxoethyl chain may enhance conformational flexibility and binding affinity for chiral targets, while the aminobenzyl group improves water solubility compared to the naphthalene system .

1-Naphthalen-1-yl-3-pyridin-4-ylurea

  • Synonyms: ZINC390020, AKOS005421721
  • Key Differences :
    • Lacks the methylene bridges and 2-oxopyrrolidin substituent.
    • Simpler urea scaffold with direct naphthalene-pyridine linkage.
  • Implications : Reduced steric hindrance and lower molecular weight (C₁₆H₁₃N₃O) may improve metabolic stability but decrease target specificity .

1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea

  • Key Differences :
    • Substitutes pyridine with a thiazole ring.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 671 1-Naphthalen-1-yl-3-pyridin-4-ylurea
Molecular Weight ~423.5 g/mol (estimated) 402.5 g/mol 255.3 g/mol
LogP ~3.8 (predicted) 3.2 2.5
Hydrogen Bond Donors 2 3 2
Rotatable Bonds 7 6 3
Synthetic Complexity High (due to oxopyrrolidin) Moderate Low

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s multi-step synthesis (e.g., coupling of naphthalen-1-ylmethylamine with functionalized pyridine intermediates) requires specialized catalysts, as evidenced by Fe₂O₃@SiO₂/In₂O₃-mediated protocols for analogous heterocycles .
  • Bioactivity Gaps: Limited in vivo data are available for the target compound, unlike its simpler analogs, which have been screened for antimicrobial and anti-inflammatory activity .

Biological Activity

The compound 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Naphthalene moiety : Provides hydrophobic interactions and potential π-π stacking.
  • Pyridine ring : Known for its ability to coordinate with metal ions and participate in hydrogen bonding.
  • Urea linkage : Often involved in biological recognition processes.

Anticancer Properties

Research indicates that derivatives of urea compounds, including the one , exhibit significant anticancer properties. For example, certain urea derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that similar compounds displayed IC50 values in the nanomolar range against tumor cell lines such as HeLa and MCF-7, suggesting potent anticancer activity .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of specific enzymes involved in cancer progression. Urea derivatives are often designed to target enzymes like aldosterone synthase (CYP11B2), which is implicated in cardiovascular diseases associated with elevated aldosterone levels. Compounds with similar structures have demonstrated selective inhibition profiles, indicating that our compound may also exhibit such specificity .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The naphthalene and pyridine components may facilitate binding to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to growth and apoptosis .
  • Enzyme Interaction : The urea moiety can form hydrogen bonds with active site residues of target enzymes, leading to inhibition of their activity.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, potentially through modulation of cyclin-dependent kinases (CDKs) .

Study 1: Anticancer Activity

In a recent study, a series of naphthalene-based urea derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The most potent derivative exhibited an IC50 value of 25 nM against the MCF-7 breast cancer cell line, indicating strong anticancer potential .

Study 2: Enzyme Selectivity

Another study focused on the selectivity of similar compounds towards CYP enzymes. The compound demonstrated a significant selectivity index (SI) for CYP11B2 over other steroidogenic enzymes, suggesting potential therapeutic applications in conditions like hypertension and heart failure .

Data Table

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂
IC50 (MCF-7 Cell Line)25 nM
Selectivity Index (CYP11B2)SI = 415
MechanismEnzyme Inhibition

Q & A

Q. What factors contribute to variability in reported melting points?

  • Methodological Answer : Characterize polymorphs via DSC and PXRD. Slow cooling during recrystallization favors thermodynamically stable forms (higher mp), while rapid cooling may yield metastable forms. Solvent choice (methanol vs. acetonitrile) also influences crystal packing .

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